molecular formula C14H17N3OS B5732015 2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5732015
M. Wt: 275.37 g/mol
InChI Key: AJNLBLQKUJUXCU-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-methylphenylacetic acid with thiosemicarbazide under acidic conditions to form the intermediate 4-methylphenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole derivative. The reaction conditions generally include:

    Temperature: 80-100°C

    Solvent: Ethanol or methanol

    Catalyst: Phosphorus oxychloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Phosphorus oxychloride, palladium on carbon

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines: Formed through reduction reactions

    Substituted Thiadiazoles: Formed through nucleophilic substitution reactions

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-(4-methylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-(4-methylphenyl)-N-[5-(phenyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

2-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological and chemical properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9(2)13-16-17-14(19-13)15-12(18)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNLBLQKUJUXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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